Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
CAS No.:
Cat. No.: VC17847757
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O3 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | benzyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |
| Standard InChI Key | DDFCNUXELNLTKZ-NWDGAFQWSA-N |
| Isomeric SMILES | C1COC[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular structure of benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate (CAS 1427501-43-6) comprises a six-membered tetrahydro-2H-pyran ring substituted at positions 3 and 4 with a carbamate-protected amine and a benzyl group, respectively . The stereochemistry at these positions is critical; the (3S,4S) configuration imposes conformational constraints that influence both reactivity and biological interactions.
Molecular Formula and Physicochemical Properties
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Molecular Formula:
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Molecular Weight: 262.31 g/mol (calculated based on formula)
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Boiling Point: Estimated >300°C (extrapolated from tert-butyl analogues)
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LogP: ~1.7 (similar to tert-butyl variants, suggesting moderate lipophilicity)
The benzyl group enhances aromatic interactions in biological systems compared to aliphatic tert-butyl analogues, potentially improving target binding.
Synthetic Routes and Methodological Considerations
Key Synthetic Strategies
The synthesis of benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility:
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Pyran Ring Formation: Cyclization of diols or epoxides under acid catalysis generates the tetrahydro-2H-pyran core .
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Amine Protection: The primary amine is protected as a benzyl carbamate (Cbz) via reaction with benzyl chloroformate in the presence of a base .
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Stereochemical Control: Asymmetric hydrogenation or enzymatic resolution ensures the (3S,4S) configuration.
A representative procedure from patent literature (WO2013/78468 A1) describes the use of chiral auxiliaries to achieve >98% enantiomeric excess .
Challenges in Scale-Up
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by its amine and carbamate functionalities:
Amine Reactivity
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Acylation: Reacts with acyl chlorides to form amides, useful for prodrug strategies .
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Sulfonation: Pyridine-sulfur trioxide complexes selectively sulfonate the amine, enhancing solubility for biological assays .
Carbamate Stability
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Hydrogenolysis: Palladium-catalyzed hydrogenation cleaves the benzyl group, regenerating the free amine without affecting the pyran ring .
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Hydrolytic Resistance: Stable in aqueous media at pH 5–8, making it suitable for oral drug formulations .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound’s rigid structure mimics transition states in enzymatic reactions. Preclinical studies suggest activity against:
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Serine Proteases: Inhibition constants () in the low micromolar range.
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Glycosidases: Disruption of carbohydrate metabolism pathways in microbial pathogens .
Drug Intermediate Utility
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate serves as a precursor to:
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Antiviral Agents: Modified nucleoside analogues targeting RNA viruses .
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Neurological Therapeutics: Dopamine receptor modulators for Parkinson’s disease.
Comparative Analysis with Structural Analogues
The benzyl group’s aromaticity enhances π-π stacking with biological targets compared to tert-butyl’s steric bulk.
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